Itraconazole, (R)-(-)-

Angiogenesis inhibition Endothelial cell proliferation Stereochemistry–activity relationship

(R)-(−)-Itraconazole (CAS 154003-19-7) is the single cis-enantiomer designated IT‑A, possessing the absolute configuration (2S,4R,2′R), and is one of the four stereoisomers present in the clinically administered racemic mixture of itraconazole. This triazole antimycotic contains three chiral centres and is employed both as a broad‑spectrum antifungal agent and as a repurposed inhibitor of angiogenesis and Hedgehog signalling.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 154003-19-7
Cat. No. B13574309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole, (R)-(-)-
CAS154003-19-7
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m1/s1
InChIKeyVHVPQPYKVGDNFY-DKYCYSLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(−)-Itraconazole (CAS 154003-19-7): Single-Enantiomer Triazole with Defined Stereochemistry for Angiogenesis and Pharmacokinetic Research


(R)-(−)-Itraconazole (CAS 154003-19-7) is the single cis-enantiomer designated IT‑A, possessing the absolute configuration (2S,4R,2′R), and is one of the four stereoisomers present in the clinically administered racemic mixture of itraconazole [1]. This triazole antimycotic contains three chiral centres and is employed both as a broad‑spectrum antifungal agent and as a repurposed inhibitor of angiogenesis and Hedgehog signalling [2]. Unlike the racemate, the isolated (R)-(−)-enantiomer enables investigation of stereochemistry‑dependent pharmacology, including differential CYP3A4 metabolism, anti‑endothelial potency, and hepatotoxicity [1][3].

Why Racemic Itraconazole or Other Stereoisomers Cannot Substitute for (R)-(−)-Itraconazole in Mechanistic and Preclinical Studies


Racemic itraconazole is a 1:1:1:1 mixture of four cis‑stereoisomers (IT‑A, IT‑B, IT‑C, IT‑D) that exhibit pronounced divergence in antiangiogenic potency, CYP3A4 substrate liability, and hepatotoxicity [1]. The (R)-(−)-enantiomer (IT‑A) is not metabolised by CYP3A4, whereas its diastereomers IT‑B and IT‑D are extensively cleared via this pathway, creating a >3‑fold difference in systemic exposure between stereoisomeric pairs after a single dose [2]. Consequently, studies employing the racemate conflate active and inactive species with opposing pharmacokinetic and toxicological profiles, obscuring mechanism‑of‑action data and confounding in vivo efficacy readouts. The quantitative evidence below demonstrates that only the isolated (R)-(−)-enantiomer provides a well‑defined pharmacological entity for reproducible research.

(R)-(−)-Itraconazole (CAS 154003-19-7): Quantitative Comparator-Based Evidence for Scientific Selection


Superior Antiangiogenic Potency in HUVEC Proliferation Assay: (R)-(−)-Itraconazole vs. Racemic Mixture and 2R,4S Diastereomers

In a head‑to‑head [³H]‑thymidine incorporation assay using human umbilical vein endothelial cells (HUVEC), the (R)-(−)-enantiomer (IT‑A; 2S,4R,2′R) inhibited proliferation with an IC₅₀ of 103 nM, representing a 25% improvement in potency over racemic itraconazole (IC₅₀ = 137 nM). The 2R,4S diastereomers IT‑B and IT‑D were markedly less potent, with IC₅₀ values of 223 nM and 199 nM respectively [1].

Angiogenesis inhibition Endothelial cell proliferation Stereochemistry–activity relationship

CYP3A4 Metabolic Inertness: (R)-(−)-Itraconazole Escapes CYP3A4-Mediated Clearance Unlike 2R,4S Stereoisomers

Incubation of individual stereoisomers with heterologously expressed CYP3A4 revealed that only the (2R,4S)-configured stereoisomers (IT‑B and IT‑D) were metabolised to hydroxy‑ITZ, keto‑ITZ, and N‑desalkyl‑ITZ. In contrast, the (2S,4R) stereoisomers IT‑A and IT‑C yielded no detectable metabolites or substrate depletion [1]. This stereoselective metabolism translates in vivo: after a single oral dose in healthy volunteers, the (2S,4R) diastereomer pair achieved a 3‑fold higher Cₘₐₓ and a 9‑fold higher Cₘᵢₙ compared with the (2R,4S) pair [1].

Drug metabolism CYP3A4 substrate selectivity Pharmacokinetic differentiation

Conserved Antifungal Activity Against Candida albicans: (R)-(−)-Itraconazole Matches Racemic Potency

Broth microdilution testing against Candida albicans strain 10261 demonstrated that the (R)-(−)-enantiomer (1b; 2S,4R,2′R) exhibits an MIC₈₀ of 0.0156 µg/mL, equivalent to that of the racemic mixture and the most potent stereoisomers [1]. The R‑value (ratio of stereoisomer IC₅₀ or MIC₈₀ to that of the racemate) for C. albicans was 1.0, indicating full retention of antifungal efficacy [1].

Antifungal susceptibility Candida albicans Stereoisomer activity profiling

Differential Hepatotoxicity Profile: (R)-(−)-Itraconazole Exhibits Clear Toxicity Distinction from IT-C

In primary human hepatocyte cultures from three donors treated with 2 µM or 10 µM of each stereoisomer for 72 h, IT‑A and IT‑B were classified as more hepatotoxic than IT‑C and IT‑D based on three representative markers of hepatocyte function [1]. In mouse models, IT‑C demonstrated more potent antiangiogenic/antitumour activity with lower hepatotoxicity compared with both racemic itraconazole and IT‑A [1]. While exact fold‑change values were not reported for hepatotoxicity endpoints, the segregation of toxicity by stereochemistry establishes a clear rank order.

Hepatotoxicity Primary human hepatocytes Safety pharmacology

Defined Applications for (R)-(−)-Itraconazole Based on Stereochemistry-Specific Evidence


Angiogenesis Research Requiring Metabolically Stable Inhibitor

Investigators studying VEGFR2 glycosylation, mTOR pathway inhibition, or cholesterol‑trafficking‑dependent angiogenesis should select the (R)-(−)-enantiomer for its 25% greater anti‑HUVEC potency over racemic itraconazole and its complete resistance to CYP3A4 metabolism, eliminating confounding by active hydroxy‑ and keto‑metabolites [1][2].

Pharmacokinetic/Pharmacodynamic Studies Demanding Reduced Inter-Subject Variability

Because IT‑A is not a CYP3A4 substrate, its clearance is independent of CYP3A4 expression and autoinhibition, yielding more predictable exposure than the racemate. The 3‑fold Cₘₐₓ and 9‑fold Cₘᵢₙ advantage of the (2S,4R) pair over the (2R,4S) pair directly translates into narrower confidence intervals in PK parameters [2].

Antifungal Reference Standard Preparation for Candida albicans Susceptibility Assays

For laboratories requiring a single, well‑characterised stereoisomer as an antifungal quality control standard, IT‑A provides MIC₈₀ values identical to the clinical racemate against C. albicans (0.0156 µg/mL), ensuring assay continuity while simplifying analytical characterisation [3].

Stereochemistry–Toxicity Relationship Studies in Primary Hepatocyte Models

The documented divergence in hepatotoxicity—with IT‑A falling into the higher‑toxicity tier alongside IT‑B, while IT‑C and IT‑D exhibit lower toxicity—makes the (R)-(−)-enantiomer a critical tool compound for dissecting the structural determinants of azole‑induced liver injury in primary human hepatocyte systems [1].

Quote Request

Request a Quote for Itraconazole, (R)-(-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.